molecular formula C25H23NO4 B1366263 Fmoc-4-methyl-D-phenylalanine

Fmoc-4-methyl-D-phenylalanine

Cat. No.: B1366263
M. Wt: 401.5 g/mol
InChI Key: UXLHLZHGQPDMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-methyl-D-phenylalanine, also known as 9-fluorenylmethyloxycarbonyl-para-methyl-phenylalanine, is a derivative of phenylalanine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during peptide chain assembly. The Fmoc group is base-labile, meaning it can be removed under basic conditions without affecting other protecting groups that are stable under these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-methyl-D-phenylalanine typically involves the protection of the amino group of para-methyl-phenylalanine with the Fmoc group. This can be achieved by reacting para-methyl-phenylalanine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis allows for the efficient assembly of peptide chains with minimal loss of material .

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-methyl-D-phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are peptides with the desired sequence of amino acids. The Fmoc group is removed to yield the free amino group, which can then participate in further coupling reactions .

Scientific Research Applications

Fmoc-4-methyl-D-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The primary mechanism of action of Fmoc-4-methyl-D-phenylalanine involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLHLZHGQPDMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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